molecular formula C13H17N3O2S2 B7648472 3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide

3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide

Cat. No. B7648472
M. Wt: 311.4 g/mol
InChI Key: ATDUSALVRQCUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX and XII, which makes it a promising candidate for the treatment of various cancers.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in maintaining the pH balance of cells. By inhibiting these enzymes, the compound disrupts the pH balance of cancer cells, leading to their death. It also inhibits the formation of bicarbonate ions, which are required for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of carbonic anhydrase IX and XII, disruption of pH balance in cancer cells, and inhibition of bicarbonate ion formation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX and XII. This makes it a valuable tool for studying the role of these enzymes in cancer and other diseases. However, its hydrophobic nature and poor solubility in water can pose challenges in its use in certain experiments.

Future Directions

There are several future directions for the research on 3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the compound's potential use in the treatment of neurological disorders and glaucoma warrants further investigation.

Synthesis Methods

The synthesis of 3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide involves the reaction of 2-aminomethyl-1,3-thiazole with 3-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in hypoxic tumor microenvironments where carbonic anhydrase IX and XII are overexpressed. In addition, it has also been investigated for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders.

properties

IUPAC Name

3-[1-(1,3-thiazol-2-ylmethylamino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-2-12(16-9-13-15-6-7-19-13)10-4-3-5-11(8-10)20(14,17)18/h3-8,12,16H,2,9H2,1H3,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDUSALVRQCUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)S(=O)(=O)N)NCC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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